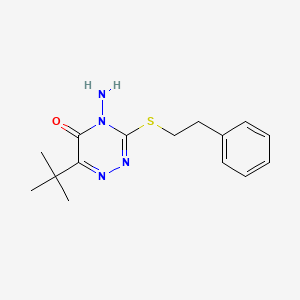

![molecular formula C17H19NO5 B2666111 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1638708-95-8](/img/structure/B2666111.png)

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions to form a carboxylic acid and an amine. The ester group can also undergo hydrolysis to form a carboxylic acid and an alcohol .Applications De Recherche Scientifique

Antiprotozoal Agents

A study by Ismail et al. (2004) involved the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. The compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential applications in treating protozoal infections (Ismail et al., 2004).

Solvatochromism and Crystallochromism Studies

El-Sayed et al. (2003) investigated the solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. This study provides insights into molecular interactions in solid and liquid environments, which could inform the design of materials with specific optical properties (El-Sayed et al., 2003).

Novel Synthetic Methodologies

Craig et al. (2005) explored the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, yielding 2,3-disubstituted heteroaromatic products. This method presents a new pathway for the synthesis of heteroaromatic compounds, showcasing the versatility of furan-2-ylmethyl groups in organic synthesis (Craig et al., 2005).

Ugi Four Component Reaction

Ganesh et al. (2017) reported the synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction. This study highlights the compound's potential as a precursor for further chemical transformations, contributing to the development of new organic molecules (Ganesh et al., 2017).

Gold-Catalyzed Isomerizations

Li et al. (2019) described a gold-catalyzed method for converting acetylenic amides to 2-aminofurans, which then underwent Diels-Alder reactions. This research opens new avenues for the synthesis of complex organic structures starting from simple furan derivatives (Li et al., 2019).

Propriétés

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-2-21-14-7-5-13(6-8-14)10-17(20)23-12-16(19)18-11-15-4-3-9-22-15/h3-9H,2,10-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVADAPCJYXPYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)

![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)

![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)